Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride is a heterocyclic compound featuring a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the conserved protein ftsz, leading to the arrest of cell division . This suggests that Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride may have a similar target.
Mode of Action
The compound contains a bromine atom, an imidazo[1,2-a]pyridine ring, and a carboxylate ester group . The bromine atom gives it the ability to participate in various organic reactions, while the imidazo[1,2-a]pyridine ring allows it to interact with biomolecules .
Pharmacokinetics
The presence of the carboxylate ester group suggests that this compound may have good solubility in aqueous solutions , which could potentially impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.
Esterification: The carboxylate group is introduced via esterification reactions, often using methanol and a strong acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms in the imidazo-pyridine ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions, facilitating the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce complex biaryl systems.
Scientific Research Applications
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Material Science: It is explored for its potential in the development of organic electronic materials and sensors.
Chemical Biology: The compound is utilized in chemical probes to study protein function and interactions within cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These include various substituted imidazo[1,2-a]pyridines with different functional groups at the 6-position.
Benzimidazole Derivatives: Compounds with a similar fused ring structure but with a benzene ring instead of a pyridine ring.
Pyrido[1,2-a]benzimidazole Derivatives: These compounds feature a fused pyridine-benzimidazole ring system.
Uniqueness
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the ester group allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2.ClH/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12;/h2-5H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMXZLGCLUOULJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN2C1=NC=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724398 |
Source
|
Record name | Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332581-63-1 |
Source
|
Record name | Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.